molecular formula C24H20O4 B284701 7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one

7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one

Cat. No. B284701
M. Wt: 372.4 g/mol
InChI Key: XWQDLDFHHOHPBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one is a chemical compound that belongs to the class of flavones. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.

Scientific Research Applications

7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, it has been found to protect against oxidative stress and reduce neuroinflammation.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis and inhibit angiogenesis. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, it has been found to protect against oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yield and purity. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. It can also be expensive to synthesize, which can limit its availability for some researchers.

Future Directions

There are several future directions for the study of 7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other anticancer, anti-inflammatory, or neuroprotective agents. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 7-(benzyloxy)-3-(2,5-dimethylphenoxy)-4H-chromen-4-one involves the reaction of 7-hydroxyflavone with benzyl bromide and 2,5-dimethylphenol in the presence of a base. The reaction proceeds through nucleophilic substitution and results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

3-(2,5-dimethylphenoxy)-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C24H20O4/c1-16-8-9-17(2)21(12-16)28-23-15-27-22-13-19(10-11-20(22)24(23)25)26-14-18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3

InChI Key

XWQDLDFHHOHPBQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

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